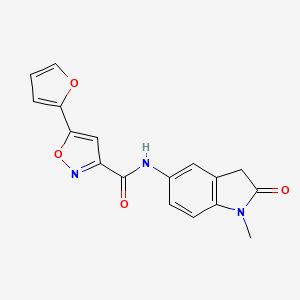

5-(furan-2-yl)-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-20-13-5-4-11(7-10(13)8-16(20)21)18-17(22)12-9-15(24-19-12)14-3-2-6-23-14/h2-7,9H,8H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMCJQVTDGNVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole intermediate.

Indolinone Moiety Introduction: The indolinone structure can be synthesized through a Fischer indole synthesis, followed by N-methylation and subsequent coupling with the isoxazole-furan intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted isoxazole and furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

SKL2001 (5-(Furan-2-yl)-N-[3-(1H-Imidazol-1-yl)Propyl]Isoxazole-3-carboxamide)

Structural Differences :

- Amide substituent : SKL2001 contains a 3-(imidazol-1-yl)propyl group, whereas the target compound features a 1-methyl-2-oxoindolin-5-yl moiety.

- Biological Target: SKL2001 is a Wnt/β-catenin pathway agonist with demonstrated anti-tumor activity in colorectal cancer models. The indolinone group in the target compound may shift its activity toward kinase inhibition (e.g., VEGFR, PDGFR) rather than Wnt signaling .

Pharmacokinetic Implications :

- The imidazole-propyl group in SKL2001 enhances solubility via hydrogen bonding, while the indolinone group may improve membrane permeability due to its lipophilic nature.

| Parameter | Target Compound | SKL2001 |

|---|---|---|

| Molecular Weight | ~353.34 g/mol | ~342.35 g/mol |

| Key Substituent | 1-Methyl-2-oxoindolin-5-yl | 3-(1H-Imidazol-1-yl)propyl |

| Biological Target | Putative kinase inhibitor | Wnt/β-catenin agonist |

| Therapeutic Area | Oncology (inferred) | Oncology, Wnt-driven cancers |

Ranitidine-Related Compounds ()

Examples :

- Ranitidine Diamine Hemifumarate: Contains a furan-2-ylmethyl-thioethyl backbone with a dimethylamino group.

- Ranitidine Nitroacetamide : Features a nitroacetamide side chain.

Structural Contrasts :

- Core Heterocycle : Ranitidine derivatives lack the isoxazole-3-carboxamide core, instead utilizing furan-thioether linkages.

- Therapeutic Application: Ranitidine analogs are H₂ receptor antagonists for gastric acid suppression, whereas the target compound’s indolinone group suggests kinase-targeted mechanisms .

Key Insight: Despite shared furan motifs, the absence of the indolinone and isoxazole carboxamide groups in ranitidine derivatives highlights divergent structure-activity relationships (SAR).

5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-carboxamide ()

Structural Differences :

- Isoxazole Substitution : The thiazole-containing analog has a methyl group at the 5-position and a carboxamide at the 4-position, unlike the 3-carboxamide in the target compound.

| Parameter | Target Compound | 5-Methyl-Thiazol Analog |

|---|---|---|

| Isoxazole Substituent | 3-Carboxamide | 4-Carboxamide |

| Heterocycle | Indolinone | 1,3-Thiazol-2-yl |

| Molecular Weight | ~353.34 g/mol | ~239.27 g/mol |

Research Findings and Implications

SAR Trends :

- The 1-methyl-2-oxoindolin-5-yl group confers rigidity and ATP-binding pocket compatibility, distinguishing the target compound from imidazole- or thiazole-containing analogs.

- Furan-2-yl and isoxazole-3-carboxamide moieties are conserved in multiple bioactive compounds, suggesting their role in scaffold stability and target engagement .

Unresolved Questions :

- Specific kinase targets (e.g., FLT3, Bcr-Abl) remain unvalidated for the target compound.

- Comparative pharmacokinetic data (e.g., half-life, CYP inhibition) are needed to evaluate advantages over SKL2001 or thiazole analogs.

Biological Activity

5-(furan-2-yl)-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound is characterized by the presence of:

- Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity.

- Isoxazole Moiety : A five-membered ring containing both nitrogen and oxygen, known for its diverse biological activities.

- Oxindole Derivative : This moiety contributes to the compound's potential pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

- Enzyme Inhibition : Studies on related isoxazole derivatives suggest potential inhibition of key enzymes involved in disease pathways.

1. Anticancer Activity

A study evaluating the cytotoxic effects of isoxazole derivatives reported that certain compounds, structurally similar to this compound, exhibited significant cytotoxicity against human leukemia cell lines (HL-60). The IC50 values ranged from 86 to 755 μM, indicating varying degrees of potency among the tested compounds .

2. Antimicrobial Effects

Research on related compounds has demonstrated notable antimicrobial activity. For instance, derivatives with similar structural motifs showed minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL against various pathogens . This suggests that this compound may also exhibit comparable antimicrobial properties.

The proposed mechanism of action for this compound involves interactions with specific molecular targets:

- Binding Affinity Studies : Molecular docking studies indicate that the compound may bind effectively to certain enzymes or receptors, potentially leading to inhibition or activation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Methylisoxazole | Isoxazole ring; methyl substitution | Antimicrobial activity |

| Indole derivatives | Indole core; various substituents | Anticancer properties |

| Benzofuran derivatives | Furan fused with benzene | Antioxidant effects |

This table highlights the structural diversity and biological potential of compounds related to this compound, emphasizing its unique position in therapeutic development.

Q & A

Basic: What synthetic routes are commonly used to prepare 5-(furan-2-yl)-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core via cyclization of furan-2-carbonyl precursors with hydroxylamine derivatives. Subsequent coupling with 1-methyl-2-oxoindolin-5-amine is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions. Microwave-assisted techniques or flow chemistry may enhance reaction efficiency and yield . Characterization relies on HPLC for purity assessment and NMR/IR spectroscopy for structural confirmation .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Methodological Answer:

Low yields in amide coupling may stem from steric hindrance or poor nucleophilicity of the indolinone amine. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to improve solubility.

- Catalytic additives : Employ DMAP or HOAt to accelerate coupling.

- Temperature control : Conduct reactions at 0–4°C to minimize side reactions.

- Real-time monitoring : Use TLC or inline FTIR to track intermediate formation .

Basic: What biological activities are associated with this compound?

Methodological Answer:

Based on structural analogs, the compound may exhibit:

- Anticancer activity : Inhibition of Wnt/β-catenin signaling via isoxazole-furan interactions .

- Antimicrobial effects : Disruption of fungal ergosterol biosynthesis (observed in related thiadiazole derivatives) .

- Anti-inflammatory potential : Modulation of COX-2 or NF-κB pathways, inferred from similar carboxamide scaffolds .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent effects. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for Wnt studies) and controls.

- SAR analysis : Synthesize derivatives with systematic substitutions (e.g., methyl vs. trifluoromethyl groups) to isolate key pharmacophores .

- Validate targets : Employ CRISPR-Cas9 knockouts or competitive binding assays to confirm specificity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm furan, isoxazole, and indolinone moieties.

- HPLC-MS : For purity assessment (>95%) and molecular weight verification.

- XRD : To resolve crystallinity and stereochemical configuration .

Advanced: How can computational methods aid in predicting metabolic stability?

Methodological Answer:

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism and plasma stability.

- Docking studies : Simulate interactions with CYP3A4/2D6 isoforms to identify vulnerable sites for oxidative degradation .

- MD simulations : Assess binding persistence with serum albumin to predict half-life .

Basic: What are the key structural features influencing its reactivity?

Methodological Answer:

- Isoxazole ring : Susceptible to nucleophilic attack at C-3 due to electron-withdrawing carboxamide.

- Furan moiety : Prone to electrophilic substitution (e.g., nitration) at the C-5 position.

- Indolinone core : The 2-oxo group enhances hydrogen-bonding potential with biological targets .

Advanced: How to design in vivo studies to evaluate therapeutic efficacy?

Methodological Answer:

- Model selection : Use zebrafish xenografts (e.g., collagen VI muscular dystrophy models) for high-throughput screening .

- Dosing regimen : Optimize via PK/PD studies in rodents, focusing on bioavailability (e.g., oral vs. IP administration).

- Biomarker tracking : Monitor Wnt pathway markers (e.g., β-catenin levels) using ELISA or qPCR .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles due to potential irritancy (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep sealed at 2–8°C under inert gas to prevent hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

Methodological Answer:

- Core modifications : Replace furan with thiophene to enhance lipophilicity (logP optimization) .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the indolinone to increase target affinity .

- Bioisosteres : Swap isoxazole with 1,2,4-oxadiazole to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.